1-[4-(2-Furoyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone
Description
1-[4-(2-Furoyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone is a synthetic compound featuring a piperazine core substituted with a 2-furoyl group at the 4-position and a 4-methoxyphenoxy-ethanone moiety. Piperazine derivatives are widely studied for their ability to interact with neurotransmitter receptors, particularly dopamine and serotonin receptors, due to their conformational flexibility and hydrogen-bonding capabilities . The 4-methoxyphenoxy group may enhance lipophilicity and influence pharmacokinetic properties, while the 2-furoyl substituent could modulate receptor binding specificity.
Properties
IUPAC Name |
1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-23-14-4-6-15(7-5-14)25-13-17(21)19-8-10-20(11-9-19)18(22)16-3-2-12-24-16/h2-7,12H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHPBLBIRWJQOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353741 | |
| Record name | 1-[4-(2-furoyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60113-45-3 | |
| Record name | 1-[4-(2-furoyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-[4-(2-Furoyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone typically involves the reaction of 1-(2-furoyl)piperazine with 2-(4-methoxyphenoxy)acetyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[4-(2-Furoyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The furoyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(2-Furoyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Key Observations:
- Antipsychotic Activity : Compounds 3c and 3k demonstrate that electron-withdrawing groups (e.g., Cl) on the phenyl ring enhance antidopaminergic activity, while methoxy groups reduce catalepsy risk . QSAR models correlate QPlogBB (brain/blood partition coefficient) and electron affinity (EA) with receptor binding .
- Antiproliferative Activity : Sulfonyl and tetrazole-thio substituents (e.g., 7e) improve solubility and target engagement in cancer models, though potency varies with aryl group electronics .
- Antiparasitic Activity : Pyridine-based analogs like UDO show scaffold versatility, with trifluoromethyl groups enhancing CYP51 inhibition .
- Antifungal Activity : Metal coordination (e.g., Cu(II) in APEHQ complexes) significantly boosts activity compared to the parent ligand, suggesting redox-mediated mechanisms .
Pharmacokinetic and Physicochemical Comparisons
- Lipophilicity : The 2-furoyl group in the target compound may confer intermediate lipophilicity compared to dichlorophenyl (higher logP) or methoxyphenyl (lower logP) analogs, influencing blood-brain barrier penetration .
- Metabolic Stability: Piperazine-ethanones with electron-deficient aryl groups (e.g., dichlorophenyl in 3k) show slower hepatic metabolism due to reduced cytochrome P450 interaction .
- Synthetic Accessibility: Derivatives with sulfonyl groups (e.g., 7e, 7f) require multi-step syntheses but offer high yields (>85%) , whereas electrochemical methods (e.g., ) enable rapid functionalization of phenolic analogs.
Structure-Activity Relationship (SAR) Insights
- Piperazine Substitution : Arylpiperazines with para-substituted electron-donating groups (e.g., 4-methoxy) favor serotonin receptor affinity, while meta/ortho substituents (e.g., 2,3-dichloro) enhance dopamine receptor selectivity .
- Ethanone Linker: The ethanone spacer optimizes distance between the piperazine and aryl moieties for receptor binding; replacing it with tetrazole-thio or sulfonyl groups shifts activity toward antiproliferative targets .
Biological Activity
1-[4-(2-Furoyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its antibacterial and cytotoxic effects.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 344.36 g/mol. The structural features include a piperazine ring, a furoyl moiety, and a methoxyphenoxy group, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 2-furoylpiperazine with 4-methoxyphenol derivatives in the presence of appropriate coupling agents. Various methods have been employed to optimize yield and purity, including solvent-free reactions and microwave-assisted synthesis.
Antibacterial Activity
Recent studies have demonstrated that compounds related to this compound exhibit significant antibacterial properties. In particular, derivatives have shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |
|---|---|
| Staphylococcus aureus | 8.34 ± 0.55 |
| Salmonella typhi | 8.37 ± 0.12 |
| Pseudomonas aeruginosa | 8.65 ± 0.57 |
| Escherichia coli | 8.97 ± 0.12 |
| Bacillus subtilis | 9.24 ± 0.50 |
These values indicate that the synthesized compounds possess comparable or superior activity relative to standard antibiotics like ciprofloxacin .
Cytotoxicity and Hemolytic Activity
The hemolytic activity of the synthesized compounds was assessed using bovine red blood cells, revealing low toxicity levels across various derivatives. For instance, the most active compounds demonstrated hemolysis percentages ranging from 4.35% to 15.48%, suggesting a favorable safety profile for further development .
Study on Antibacterial Efficacy
A study conducted by Hussain et al. evaluated the antibacterial efficacy of several derivatives of piperazine-based compounds, including those similar to this compound. The results indicated that these compounds effectively inhibited bacterial growth in vitro, with varying degrees of potency depending on the structural modifications made to the piperazine moiety .
Q & A
Q. What are the key synthetic steps and reaction conditions for preparing 1-[4-(2-Furoyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the piperazine core via nucleophilic substitution or coupling reactions.
- Step 2 : Introduction of the furoyl group using acylating agents (e.g., 2-furoyl chloride) under anhydrous conditions.
- Step 3 : Etherification to attach the 4-methoxyphenoxy moiety, often employing potassium carbonate as a base in polar aprotic solvents like dimethylformamide (DMF) .
- Purification : Column chromatography or recrystallization is used to isolate the final product. Reaction monitoring via TLC and characterization by NMR, IR, and MS are critical .
Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks, particularly for the piperazine ring and substituents .
- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves 3D molecular geometry, bond angles, and intermolecular interactions (e.g., hydrogen bonding) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the furoyl-piperazine coupling step?
- Catalyst Selection : Use coupling agents like HATU or DCC to enhance acyl transfer efficiency.
- Solvent Optimization : Anhydrous DMF or dichloromethane minimizes side reactions .
- Temperature Control : Reactions at 0–5°C reduce decomposition of sensitive intermediates .
- Monitoring : Real-time TLC or in-situ FTIR tracks reaction progress and identifies byproducts .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound?
- Substituent Variation : Modify the methoxyphenoxy or furoyl groups to assess impacts on bioactivity (e.g., replacing methoxy with ethoxy to study steric effects) .
- Target Binding Assays : Use molecular docking or surface plasmon resonance (SPR) to evaluate interactions with receptors (e.g., serotonin or dopamine receptors common in piperazine derivatives) .
- Pharmacokinetic Profiling : Measure logP, solubility, and metabolic stability to correlate structural features with ADME properties .
Q. How should conflicting bioactivity data between in vitro and in vivo studies be addressed?
- Replicate Experiments : Ensure consistency in assay conditions (e.g., cell lines, animal models) .
- Metabolite Analysis : Identify active metabolites via LC-MS to explain discrepancies in efficacy .
- Structural Analog Testing : Compare results with derivatives (e.g., fluorophenyl or sulfonyl analogs) to isolate contributing functional groups .
Q. What methodologies resolve contradictions in reported solubility or stability data?
- Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers at physiological pH .
- Accelerated Stability Studies : Expose the compound to heat, light, and humidity, analyzing degradation products via HPLC .
- Computational Modeling : Predict solubility parameters using COSMO-RS or Hansen solubility parameters .
Methodological Considerations
Q. What purification techniques are recommended for isolating high-purity product?
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) for polar impurities .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystal lattice formation .
- HPLC Prep : Apply reverse-phase C18 columns for challenging separations .
Q. How can researchers validate the compound’s interaction with biological targets?
- Competitive Binding Assays : Radioligand displacement studies quantify affinity for receptors (e.g., GPCRs) .
- Cellular Functional Assays : Measure cAMP levels or calcium flux in transfected HEK293 cells .
- Cryo-EM/X-ray Co-crystallography : Resolve target-ligand complexes at atomic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
